molecular formula C22H30N2O3 B8270171 Mmb-chmica CAS No. 1971007-94-9

Mmb-chmica

Cat. No.: B8270171
CAS No.: 1971007-94-9
M. Wt: 370.5 g/mol
InChI Key: ROWZIXRLVUOMCJ-FQEVSTJZSA-N

Description

MMB-CHMICA (Methyl 2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3-methyl-butanoate) is a synthetic cannabinoid receptor agonist (SCRA) that has appeared on the illicit drug market. This compound is supplied as a certified reference material and is intended for forensic and toxicology research applications, such as the development of analytical methods for its detection and quantification in biological fluids using GC/MS or LC-MS techniques. This compound is structurally categorized as an indole-based synthetic cannabinoid and acts as a potent agonist of the human CB1 receptor (hCB1), which is primarily located in the central nervous system. Research into structurally related SCRAs has shown they are often almost completely metabolized in vivo, making the study of their pharmacokinetics and metabolite profiles essential for identifying appropriate biomarkers of consumption. This compound and related compounds are for research use only. They are not intended for human or therapeutic use and are classified as Schedule I compounds in the United States. This product is strictly for forensic and research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1971007-94-9

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3-methylbutanoate

InChI

InChI=1S/C22H30N2O3/c1-15(2)20(22(26)27-3)23-21(25)18-14-24(13-16-9-5-4-6-10-16)19-12-8-7-11-17(18)19/h7-8,11-12,14-16,20H,4-6,9-10,13H2,1-3H3,(H,23,25)/t20-/m0/s1

InChI Key

ROWZIXRLVUOMCJ-FQEVSTJZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mmb-chmica involves several steps. The starting material is typically indole, which undergoes a series of chemical reactions to form the final product. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mmb-chmica undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated and halogenated derivatives of this compound. These derivatives can have different pharmacological properties compared to the parent compound .

Scientific Research Applications

Chemistry

In analytical chemistry, MMB-CHMICA serves as a reference standard for detecting and quantifying synthetic cannabinoids in biological samples. Its structural characteristics allow it to be used in mass spectrometry and chromatography techniques for identifying other similar compounds in forensic and toxicological analyses.

Case Study: Analytical Methods

A study utilized gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify this compound in plant materials suspected of containing new psychoactive substances. The research demonstrated the compound's fragmentation patterns and solidified its role in analytical methodologies for detecting synthetic cannabinoids without prior analytical standards .

Biology

This compound is studied for its interaction with cannabinoid receptors, particularly the human CB1 receptor, which is crucial for understanding the endocannabinoid system's functioning.

Binding Affinity Studies

Research has shown that various analogues of this compound exhibit differing binding affinities to the CB1 receptor. For instance, chlorination at specific positions on the indole core affects binding efficacy, with some derivatives retaining significant affinity compared to the parent compound. This information is critical for developing new therapeutic agents targeting cannabinoid receptors .

Compound Binding Affinity (nM)
This compound0.41
2-chloro-MMB-CHMICA0.58
6-chloro-MMB-CHMICA14
5-chloro-MMB-CHMICA512

Medicine

Ongoing research is exploring the therapeutic potential of this compound and its derivatives in treating various medical conditions, particularly those related to pain management and neurological disorders.

Clinical Findings

Clinical studies have reported cases of intoxication involving this compound, with concentrations detected in biological samples ranging from <1 to 22 ng/mL. These findings are critical for understanding the compound's pharmacokinetics and potential health impacts when consumed .

Industry

In industrial applications, this compound is utilized in developing new synthetic cannabinoids for pharmaceutical purposes. Its properties make it a candidate for creating compounds that can be used in therapeutic settings or forensic investigations.

Forensic Applications

The compound's identification through advanced analytical techniques has made it valuable in forensic science, particularly in doping control laboratories where it can be detected in athletes' samples during competitions . The ability to accurately identify such substances is crucial for maintaining integrity in sports.

Mechanism of Action

Mmb-chmica exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues. This binding activates the receptors, leading to a cascade of intracellular signaling pathways that result in the psychoactive effects associated with cannabinoids. The molecular targets include G-protein coupled receptors, which modulate neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Table 1: Enzyme Kinetic Parameters for Hydrolysis of SCs

Compound Enzyme Km (µM) Vmax (AU/min/mg) Clint (AU/min/mg/µM)
This compound hCES1b 39.3 20.8 0.53
MMB-FUBINACA hCES1b 40.8 69.5* 1.7
MPhP-5F-PICA hCES1b 88.9 182 2.0
MMB-4en-PICA hCES1c 203 7.57 0.037

*Data derived from ; *Vmax for MMB-FUBINACA estimated from Clint and Km.

Key Findings :

  • Substrate Affinity : this compound has a lower Km (39.3 µM) with hCES1b compared to MPhP-5F-PICA (88.9 µM), indicating higher enzyme affinity .
  • Catalytic Efficiency : MPhP-5F-PICA demonstrates the highest Clint (2.0 AU/min/mg/µM), suggesting faster metabolic clearance than this compound (0.53 AU/min/mg/µM) .

Structural and Functional Differences

  • Side Chain Modifications : this compound’s methyl ester valinate group contrasts with MMB-FUBINACA’s fluorinated benzyl side chain, which enhances metabolic stability and receptor binding .

Analytical and Detection Challenges

  • LC-MS/MS Optimization : this compound requires specific MRM transitions (e.g., m/z 371→357) and mobile phases (MeOH/0.1% FA) for optimal detection, differing from MMB-FUBINACA (m/z 384→370) .
  • Extraction Efficiency: Methanol concentration and temperature significantly impact this compound recovery from plant matrices, a variable less critical for more polar metabolites of other SCs .

Toxicity and Regulatory Status

  • Legal Controls : this compound is explicitly listed in U.S. controlled substance schedules, whereas analogs like MDMB-CHMICA face dynamic regulatory updates .

Biological Activity

MMB-CHMICA (methyl-2-(1-(cyclohexylmethyl)-1H-indol-3-ylcarbonylamino)-3,3-dimethylbutanoate) is a synthetic cannabinoid that has garnered attention due to its potent biological activity and associated health risks. This article explores the compound's pharmacological properties, case studies of intoxication, and analytical findings related to its use.

This compound is classified as a synthetic cannabinoid receptor agonist. Its chemical structure allows it to bind to the cannabinoid receptors in the human body, primarily the CB1 receptor, which mediates its psychoactive effects. The binding affinity of this compound has been studied in comparison to other synthetic cannabinoids, revealing significant potency:

CompoundBinding Affinity (K_i)
This compound14 nM
MDMB-CHMICA512 nM
AMB-FUBINACA23 nM

The lower K_i value for this compound indicates a higher binding affinity compared to its analogs, suggesting a stronger psychoactive effect when consumed .

Case Studies of Intoxication

A notable study examined nine cases of acute intoxication involving this compound, revealing a range of clinical symptoms and outcomes. The patients presented with various severity levels of poisoning, assessed using the Poisoning Severity Score (PSS):

Case NumberAgeGenderPSSClinical SymptomsOutcome
134M3Seizures, deep unconsciousnessSurvived
245M2Agitation, tachycardiaSurvived
329F2HallucinationsSurvived
462M3Respiratory depressionSurvived
..................

Most patients exhibited severe symptoms such as seizures and altered mental status. Notably, all patients survived despite the severity of their conditions .

Analytical Findings

This compound has been detected in various drug samples, including herbal mixtures and powders. A detailed analysis was conducted using liquid chromatography–high-resolution mass spectrometry (LC-HRMS), which confirmed the presence of this compound in multiple cases:

Sample TypeDetection MethodMajor Compounds Detected
Herbal MixtureLC-HRMSThis compound
White PowderLC-HRMSThis compound
Blotting PaperLC-HRMSThis compound

In several instances, this compound was the sole psychoactive compound identified, indicating its high purity in these samples .

Toxicological Implications

The use of this compound has been linked to serious health risks. Reports indicate that intoxication can lead to severe neurological effects and even fatalities. A retrospective analysis identified multiple cases where synthetic cannabinoids like this compound were implicated in deaths due to overdose or adverse reactions:

  • Fatal Intoxications : Several studies have documented fatalities associated with synthetic cannabinoid use, including this compound.

Q & A

Q. What analytical techniques are essential for characterizing MMB-CHMICA in synthetic chemistry research?

Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity and purity, while Mass Spectrometry (MS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity, and Infrared (IR) spectroscopy identifies functional groups. For novel analogs, X-ray crystallography may resolve stereochemical ambiguities .

Q. How can researchers ensure the reproducibility of this compound synthesis protocols?

Methodological Answer: Reproducibility requires detailed documentation of reaction conditions (temperature, solvent, catalyst), stoichiometric ratios, and purification methods (e.g., recrystallization solvents, column chromatography parameters). Cross-referencing with established synthetic pathways for analogous cannabinoids and independent replication by secondary researchers enhance reliability. Journals often mandate full experimental details in supplementary materials .

Q. What are the critical parameters for validating the purity of this compound in analytical chemistry studies?

Methodological Answer: Purity validation involves HPLC analysis (≥98% purity threshold), melting point consistency, and absence of extraneous peaks in NMR spectra. Quantitative GC-MS can detect volatile impurities. Researchers should compare results with certified reference materials (CRMs) and adhere to ISO/IEC 17025 standards for analytical validation .

Q. What documentation standards are required for publishing synthetic pathways of this compound in peer-reviewed journals?

Methodological Answer: Journals require explicit procedural details, including reagent sources (CAS numbers), instrumentation specifications (e.g., NMR frequency, HPLC column type), and characterization data (e.g., δ values in ppm for NMR). Known compounds require literature citations; novel compounds demand full spectroscopic datasets. Compliance with IUPAC naming conventions is mandatory .

Q. What ethical considerations are paramount when handling controlled substances like this compound in laboratory settings?

Methodological Answer: Researchers must obtain institutional and governmental permits for controlled substances. Secure storage (e.g., locked -20°C freezers), usage logs, and disposal via certified hazardous waste protocols are critical. Ethical guidelines prohibit human/animal testing without explicit approval, and studies must address potential misuse implications .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictions between spectroscopic data and computational modeling results in this compound studies?

Methodological Answer: Discrepancies may arise from solvent effects in NMR or inaccuracies in density functional theory (DFT) parameters. Researchers should:

  • Re-examine experimental conditions (e.g., temperature, deuteration solvents).
  • Validate computational models with multiple basis sets (e.g., B3LYP/6-311+G**).
  • Use molecular dynamics simulations to account for conformational flexibility. Contradictions should be reported transparently, with error margins quantified .

Q. How should researchers design dose-response experiments to investigate this compound's pharmacological effects while maintaining methodological rigor?

Methodological Answer: Employ a multi-tiered approach:

  • Establish in vitro EC₅₀/IC₅₀ values using cell-based assays (e.g., cAMP modulation in CB1/CB2 receptor models).
  • Validate with ex vivo tissue studies and negative controls (e.g., receptor antagonists like SR141716A).
  • Use nonlinear regression models (e.g., Hill equation) for dose-response curves. Statistical power analysis ensures sample adequacy .

Q. What strategies exist for integrating structural elucidation data from multiple spectroscopic techniques when studying novel this compound analogs?

Methodological Answer: Combine NMR (stereochemistry), MS (fragmentation patterns), and IR (functional groups) into a cohesive dataset. Use software tools (e.g., ACD/Labs or MestReNova) for spectral overlay and peak assignment. Discrepancies require iterative reanalysis or alternative techniques like 2D NMR (COSY, NOESY) .

Q. How can systematic error analysis improve the reliability of quantitative structure-activity relationship (QSAR) models for this compound derivatives?

Methodological Answer: Error analysis involves:

  • Cross-validation (e.g., leave-one-out) to assess model robustness.
  • Quantifying descriptor collinearity via variance inflation factors (VIFs).
  • Comparing predicted vs. experimental bioactivity values (e.g., RMSE calculations). Transparent reporting of confidence intervals and outlier identification enhances model credibility .

Q. What comparative frameworks are most effective for analyzing the thermodynamic stability of this compound polymorphs?

Methodological Answer: Use differential scanning calorimetry (DSC) to measure enthalpy of fusion and thermogravimetric analysis (TGA) for decomposition profiles. Pair with computational lattice energy calculations (e.g., PIXEL method) to rank polymorph stability. Cross-reference with powder XRD patterns to confirm phase purity .

Notes

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets and computational outputs .
  • Contradiction Analysis : Apply dialectical frameworks to prioritize dominant factors in conflicting data (e.g., principal vs. secondary contradictions in spectral interpretations) .
  • Ethical Compliance : Adhere to journal-specific guidelines for controlled substance research and data transparency .

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